

Troubleshooting inconsistent results with BMS-986143

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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

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Technical Support Center: BMS-986143

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies in experimental results obtained using the Bruton's tyrosine kinase (BTK) inhibitor, **BMS-986143**.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-986143** and what is its primary mechanism of action?

BMS-986143 is an orally active, potent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2][3]} Its primary mechanism of action is to block the kinase activity of BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways, which are crucial for B-cell proliferation, differentiation, and survival.^{[4][5][6]}

Q2: What is the selectivity profile of **BMS-986143**?

BMS-986143 is a highly selective inhibitor of BTK. However, it also shows inhibitory activity against other TEC family kinases and a few other kinases at higher concentrations. It is important to be aware of this selectivity profile when designing experiments and interpreting results.^{[1][3][7]}

Q3: What are the recommended solvent and storage conditions for **BMS-986143**?

For in vitro experiments, **BMS-986143** can be dissolved in DMSO.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years, or in a solvent at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles of solutions.[3]

Q4: What are the known in vivo properties of **BMS-986143**?

BMS-986143 has demonstrated efficacy in mouse models of collagen-induced arthritis (CIA) and anticollagen antibody-induced arthritis (CAIA).[1][3] It exhibits high oral bioavailability in mice (100%) and dogs (82%) and has a long elimination half-life.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in In Vitro Assays

Q: My experimentally determined IC50 value for **BMS-986143** is significantly different from the reported values.

Possible Causes and Solutions:

- **ATP Concentration:** The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the kinase assay. Ensure that your ATP concentration is at or near the Km for BTK in your specific assay format. The reported primary kinase assay for BMS-986142 (a related compound) used an ATP concentration of 20 µM.[4]
- **Enzyme Activity:** The purity and activity of the recombinant BTK enzyme can vary between batches and suppliers. Use a highly purified and active enzyme. It is advisable to perform a specific activity test for each new batch of enzyme.
- **Substrate Concentration:** Ensure the substrate concentration is optimal for the assay and is not limiting the reaction rate.
- **Assay Format:** Different assay formats (e.g., biochemical vs. cellular) will yield different IC50 values. Cellular assays reflect not only the direct inhibition of the target but also factors like cell permeability and engagement of the target in a more physiological context.
- **Compound Handling and Stability:** Ensure proper handling and storage of **BMS-986143** to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.

Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects

Q: I am observing cellular effects that are not consistent with the known function of BTK. Could this be due to off-target effects of **BMS-986143**?

Possible Causes and Solutions:

- **Off-Target Kinase Inhibition:** While **BMS-986143** is highly selective for BTK, it can inhibit other kinases at higher concentrations (see Table 1). If you are using high concentrations of the inhibitor, you may be observing phenotypes due to the inhibition of other kinases such as TEC, BLK, BMX, TXK, FGR, YES1, and ITK.^{[1][3][7]}
 - **Recommendation:** Perform dose-response experiments and use the lowest effective concentration of **BMS-986143** to minimize off-target effects. Consider using a structurally unrelated BTK inhibitor as a control to confirm that the observed phenotype is specific to BTK inhibition.
- **Cell Type-Specific Responses:** The cellular response to BTK inhibition can vary depending on the cell type and the specific signaling pathways that are active. The role of BTK may differ between cell lineages.
- **Experimental Controls:** Use appropriate controls, such as a vehicle-only control and a positive control (e.g., another known BTK inhibitor), to ensure the observed effects are specific to **BMS-986143**.

Issue 3: Lack of Efficacy in In Vivo Models

Q: I am not observing the expected efficacy of **BMS-986143** in my animal model.

Possible Causes and Solutions:

- **Pharmacokinetics and Dosing:** The dose and dosing regimen are critical for in vivo efficacy. Ensure that the dose administered achieves a plasma concentration that is sufficient to inhibit BTK for the desired duration. **BMS-986143** has shown dose-dependent inhibition in mouse models of arthritis at doses of 15 and 45 mg/kg administered orally twice daily.^[3]

- **Target Engagement:** It is crucial to confirm that **BMS-986143** is engaging its target in vivo. This can be assessed by measuring the phosphorylation of downstream BTK substrates in peripheral blood mononuclear cells (PBMCs) or other relevant tissues.
- **Animal Model Specifics:** The pathophysiology of the chosen animal model may not be fully dependent on BTK signaling. Ensure that BTK is a validated target in your specific disease model.
- **Compound Formulation and Administration:** Ensure the compound is properly formulated for oral administration to achieve optimal absorption. The vehicle used for formulation can impact bioavailability.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **BMS-986143** against a Panel of Kinases

Kinase	IC50 (nM)
BTK	0.26
TEC	3
BLK	5
BMX	7
TXK	10
FGR	15
YES1	19
ITK	21

Data sourced from MedchemExpress and InvivoChem.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Table 2: Cellular IC50 Values for **BMS-986143**

Assay	Cell Type	IC50 (nM)
BTK Inhibition (Ramos Cellular Assay)	Ramos B Cells	6.9 ± 3.4
BTK Inhibition (Human Whole Blood)	Human Whole Blood	25 ± 19
IgG Immune Complex Signaling	Human PBMCs	2
FcεRI Signaling (CD63 Expression)	Human Basophils	54
Calcium Flux	Ramos B Cells	7 ± 3
B Cell Proliferation	Human Peripheral B Cells	1 ± 0.4
CD86 Surface Expression	Peripheral B Cells	1 ± 0.5
TNFα Production	Human PBMC Cells	2

Data sourced from MedchemExpress and InvivoChem.[\[1\]](#)[\[3\]](#)

Table 3: Pharmacokinetic Properties of **BMS-986143**

Species	Dose (mg/kg)	Route	Cmax (μM)	T1/2 (h)	Bioavailability (%)
Mouse	6	Oral	4.3	3.6	100
Dog	2	Oral	1.2	7.9	82

Data sourced from MedchemExpress.[\[1\]](#)

Experimental Protocols

Key Experiment: In Vitro BTK Kinase Assay

This protocol is a general guideline for determining the IC50 of **BMS-986143** against recombinant human BTK.

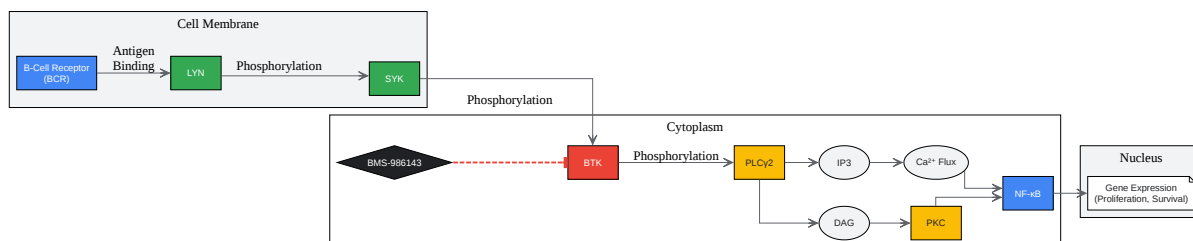
Materials:

- Recombinant human BTK (His-tagged)
- Fluoresceinated peptide substrate (e.g., FITC-AHA-GEEPLYWSFPAKKK-NH₂)
- Adenosine triphosphate (ATP)
- **BMS-986143**
- Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.015% Brij-35, 4 mM DTT)
- Kinase detection system (e.g., Caliper LabChip 3000)

Procedure:

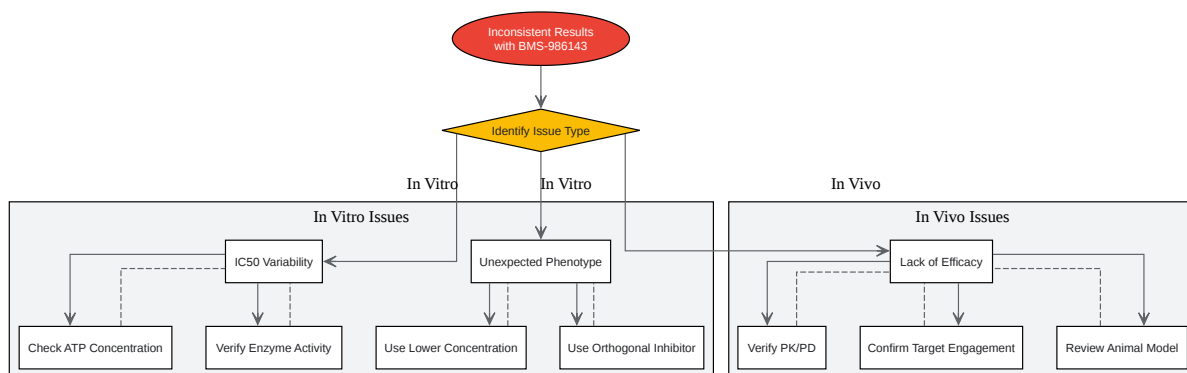
- Prepare a serial dilution of **BMS-986143** in DMSO, and then dilute further in the assay buffer.
- In a microplate, add the recombinant BTK enzyme (e.g., 0.6 nM final concentration).
- Add the serially diluted **BMS-986143** or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate (e.g., 1.5 μM final concentration) and ATP (e.g., 20 μM, near the K_m for BTK).
- Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
- Stop the reaction according to the detection system manufacturer's instructions.
- Quantify the amount of phosphorylated substrate using a suitable detection method.
- Calculate the percent inhibition for each **BMS-986143** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations



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Caption: BTK Signaling Pathway and the inhibitory action of **BMS-986143**.



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Caption: A logical workflow for troubleshooting inconsistent experimental results with **BMS-986143**.

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